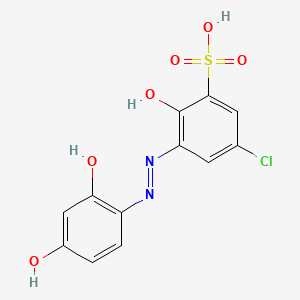
ルモガロン
概要
科学的研究の応用
Lumogallion has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of aluminum ions in various chemical samples.
Biology: Employed in the imaging of aluminum in biological tissues and cells, aiding in studies related to aluminum toxicity and its biological effects.
Medicine: Utilized in research on aluminum’s role in neurodegenerative diseases such as Alzheimer’s disease.
Industry: Applied in environmental monitoring to detect aluminum contamination in water and soil samples
作用機序
ルモガロンが効果を発揮するメカニズムには、アルミニウムイオンとの安定な錯体の形成が関与しています。アルミニウムがルモガロンに結合すると、染料分子が構造変化し、蛍光が強まります。 この蛍光は、分光法を使用して検出および測定することができ、アルミニウムイオンを感度が高く選択的に検出できます .
類似の化合物:
モリン: アルミニウム検出に使用される別の蛍光染料ですが、ルモガロンに比べて感度が低いです。
アルミノン: アルミニウム検出に使用される試薬ですが、ルモガロンの蛍光特性はありません。
ルモガロンの独自性: ルモガロンは、アルミニウムイオンに対する高い感度と選択性で際立っています。 他の染料とは異なり、ルモガロンはアルミニウムと非常に蛍光性の高い錯体を形成するため、アルミニウムの正確で正確な検出を必要とする用途に最適な選択肢となっています .
Safety and Hazards
生化学分析
Biochemical Properties
Lumogallion interacts with various biomolecules, particularly with aluminium-based adjuvants (ABAs). The interaction between Lumogallion and ABAs has been studied extensively, revealing that Lumogallion does not significantly alter the physicochemical properties of the adjuvant . Lumogallion has high specificity and selectivity for the binding and detection of aluminium .
Cellular Effects
Lumogallion has been shown to have significant effects on various types of cells. For instance, it has been used to trace interactions between ABAs and cells . Lumogallion-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . The presence of ABAs increases the mitochondrial activity of the monocytic cell line THP-1 and peripheral monocytes .
Molecular Mechanism
Lumogallion exerts its effects at the molecular level through its interactions with aluminium. It has been shown to have greater sensitivity and selectivity for the detection of aluminium in human cells and tissues . Lumogallion coordinates with aluminium in a 1:1 ratio, providing a sensitive and selective fluorescent molecular probe for the visualization of aluminium .
Temporal Effects in Laboratory Settings
In laboratory settings, Lumogallion-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . This suggests that Lumogallion has a stable interaction with ABAs and can be used for long-term studies.
Metabolic Pathways
The presence of ABAs, which Lumogallion interacts with, has been shown to increase the mitochondrial activity of cells .
Transport and Distribution
The cellular uptake and transport of aluminium, which Lumogallion interacts with, in humans are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species . Lumogallion can be used to trace these interactions and the distribution of aluminium within cells and tissues .
Subcellular Localization
Lumogallion-labelled ABAs can be traced intracellularly, suggesting that Lumogallion and the ABAs it interacts with are localized within the cell
準備方法
合成経路と反応条件: ルモガロンの合成には、2,4-ジヒドロキシアニリンと4-クロロ-2-ヒドロキシベンゼンスルホン酸とのアゾカップリング反応が関与しています。反応は通常、アゾ結合の形成を促進するために酸性条件下で行われます。プロセスを以下のように要約できます。
ジアゾ化: 2,4-ジヒドロキシアニリンは、塩酸の存在下で亜硝酸ナトリウムで処理してジアゾニウム塩を生成します。
カップリング反応: 次に、ジアゾニウム塩を制御されたpH条件下で4-クロロ-2-ヒドロキシベンゼンスルホン酸と反応させてルモガロンを生成します。
工業的製造方法: ルモガロンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を正確に制御することが含まれます。 次に、製品を再結晶またはクロマトグラフィー技術によって精製して不純物を除去します .
化学反応の分析
反応の種類: ルモガロンは主に、金属イオン、特にアルミニウムとの錯体形成反応を起こします。ルモガロン-アルミニウム錯体の形成は、蛍光強度の著しい増加によって特徴付けられます。
一般的な試薬と条件:
試薬: アルミニウム塩(例:塩化アルミニウム)、ルモガロン染料。
条件: 反応は通常、アルミニウムイオンがルモガロンに最適に結合するように、中性から弱酸性のpHの水溶液中で行われます。
主な生成物: 関心の主な生成物はルモガロン-アルミニウム錯体であり、強い蛍光を示し、さまざまな試料中のアルミニウムイオンの検出と定量に使用されます .
4. 科学研究への応用
ルモガロンは、科学研究において幅広い用途があります。
化学: さまざまな化学試料中のアルミニウムイオンの検出のための蛍光プローブとして使用されます。
生物学: 生物組織および細胞におけるアルミニウムの画像化に使用され、アルミニウム毒性とその生物学的影響に関する研究に役立ちます。
医学: アルツハイマー病などの神経変性疾患におけるアルミニウムの役割に関する研究で使用されています。
特性
IUPAC Name |
5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKYOGBGHUUFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319092 | |
| Record name | Lumogallion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-25-8 | |
| Record name | Lumogallion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumogallion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lumogallion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)
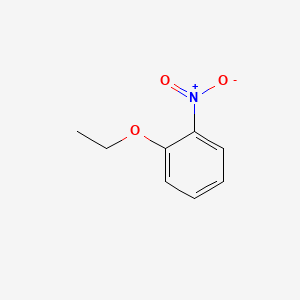


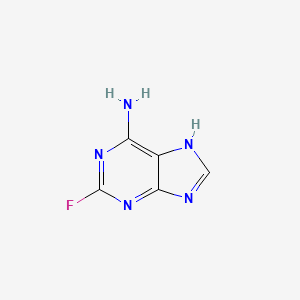

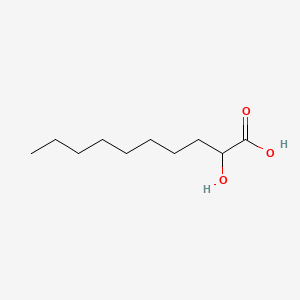
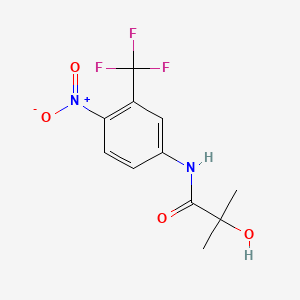
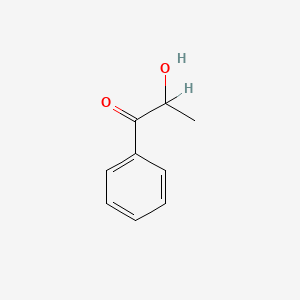
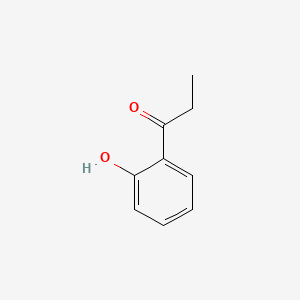
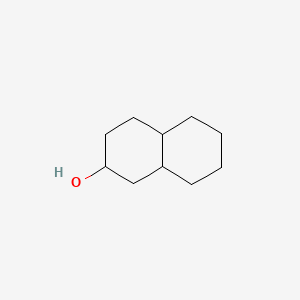
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)


